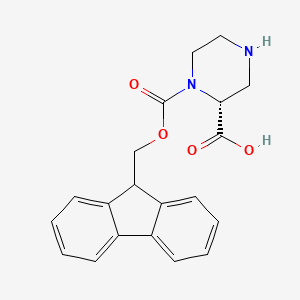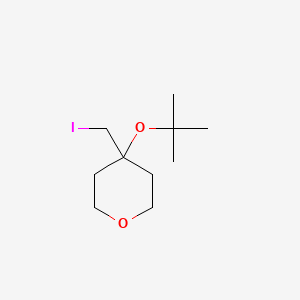
4-(Tert-butoxy)-4-(iodomethyl)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxy)-4-(iodomethyl)oxane is an organic compound that belongs to the class of oxanes. Oxanes are six-membered cyclic ethers, and this particular compound features a tert-butoxy group and an iodomethyl group attached to the oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-4-(iodomethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(Tert-butoxy)-4-(iodomethyl)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group or other reduced forms.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes involving oxane derivatives.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Tert-butoxy)-4-(iodomethyl)oxane would depend on its specific application. In general, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. For example, the iodomethyl group may participate in halogen bonding or nucleophilic substitution reactions, while the tert-butoxy group may influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
4-(Tert-butoxy)-4-(chloromethyl)oxane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
4-(Tert-butoxy)-4-(bromomethyl)oxane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-(Methoxy)-4-(iodomethyl)oxane: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)-4-(iodomethyl)oxane is unique due to the presence of both the tert-butoxy and iodomethyl groups, which impart distinct chemical properties. The iodomethyl group is particularly reactive, making the compound useful for various synthetic applications.
特性
分子式 |
C10H19IO2 |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
4-(iodomethyl)-4-[(2-methylpropan-2-yl)oxy]oxane |
InChI |
InChI=1S/C10H19IO2/c1-9(2,3)13-10(8-11)4-6-12-7-5-10/h4-8H2,1-3H3 |
InChIキー |
JUGQQDABNAIRAA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1(CCOCC1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


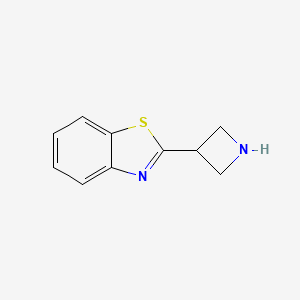
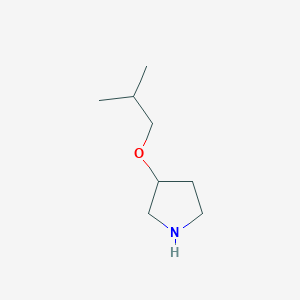
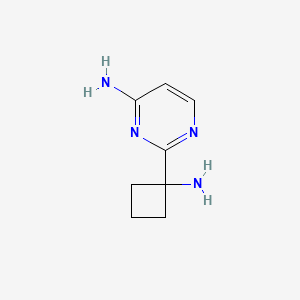
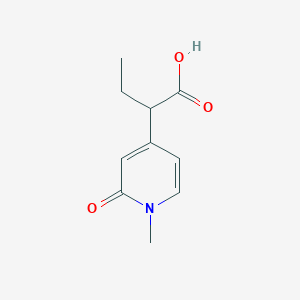
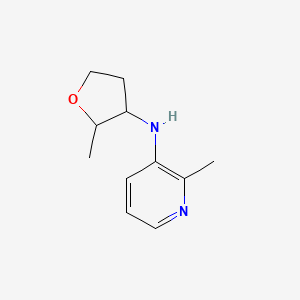
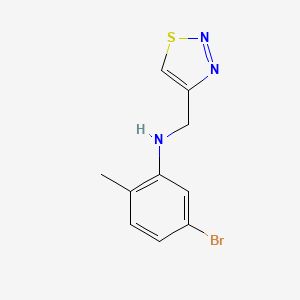
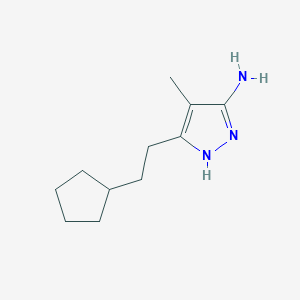
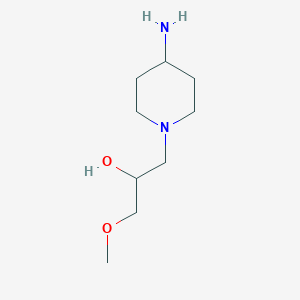
![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
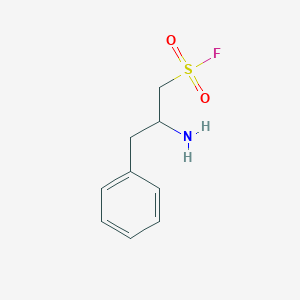
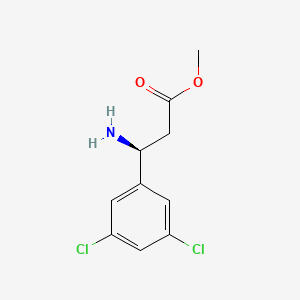
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
